Cas no 2640895-31-2 (4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholine)
![4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholine structure](https://ja.kuujia.com/scimg/cas/2640895-31-2x500.png)
4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholine 化学的及び物理的性質
名前と識別子
-
- AKOS040724514
- F6753-0997
- 4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholine
- 2640895-31-2
- 1-Pyrrolidinyl[4-[(2,4,5,6-tetrahydro-2-methyl-3-cyclopentapyrazolyl)methyl]-2-morpholinyl]methanone
-
- インチ: 1S/C17H26N4O2/c1-19-15(13-5-4-6-14(13)18-19)11-20-9-10-23-16(12-20)17(22)21-7-2-3-8-21/h16H,2-12H2,1H3
- InChIKey: CVNVAKNLZRMPBN-UHFFFAOYSA-N
- ほほえんだ: C(N1CCCC1)(C1OCCN(CC2N(C)N=C3CCCC3=2)C1)=O
計算された属性
- せいみつぶんしりょう: 318.20557608g/mol
- どういたいしつりょう: 318.20557608g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 440
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 50.6Ų
じっけんとくせい
- 密度みつど: 1.37±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 502.7±50.0 °C(Predicted)
- 酸性度係数(pKa): 6.38±0.10(Predicted)
4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6753-0997-3mg |
4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholine |
2640895-31-2 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6753-0997-15mg |
4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholine |
2640895-31-2 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6753-0997-100mg |
4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholine |
2640895-31-2 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6753-0997-5μmol |
4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholine |
2640895-31-2 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6753-0997-5mg |
4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholine |
2640895-31-2 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6753-0997-10μmol |
4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholine |
2640895-31-2 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6753-0997-25mg |
4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholine |
2640895-31-2 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6753-0997-75mg |
4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholine |
2640895-31-2 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6753-0997-50mg |
4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholine |
2640895-31-2 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6753-0997-2mg |
4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholine |
2640895-31-2 | 2mg |
$88.5 | 2023-09-07 |
4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholine 関連文献
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
2. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholineに関する追加情報
Introduction to the Compound 4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholine (CAS No. 2640895-31-2)
The compound 4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholine, identified by its CAS number 2640895-31-2, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and potential therapeutic applications. The presence of a cyclopenta[c]pyrazole core combined with a pyrrolidine and morpholine moiety suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.
In recent years, the development of novel heterocyclic compounds has been a cornerstone of drug discovery efforts. The cyclopenta[c]pyrazole scaffold, in particular, has emerged as a versatile structural motif with demonstrated efficacy in various pharmacological contexts. Its ability to modulate biological pathways while maintaining high selectivity has made it an attractive target for medicinal chemists. The introduction of a 2-methyl substituent further enhances the compound's complexity and may contribute to its binding affinity and metabolic stability.
The pyrrolidine and morpholine components in the molecular structure add another layer of functionality. Pyrrolidine derivatives are well-known for their role in bioactive molecules, often serving as key pharmacophores in drugs targeting neurological and cardiovascular diseases. Morpholine, on the other hand, is frequently incorporated into pharmaceuticals due to its ability to improve solubility and bioavailability. The combination of these two moieties in 4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholine suggests potential applications in areas where both solubility and target specificity are critical.
Recent studies have highlighted the importance of structure-based drug design in optimizing molecular interactions. Computational modeling and experimental techniques have been employed to elucidate the binding mechanisms of such compounds. The cyclopenta[c]pyrazole core is expected to interact with receptor sites through hydrogen bonding and hydrophobic interactions, while the pyrrolidine and morpholine moieties may further enhance binding affinity through additional non-covalent interactions. This intricate interplay between structural features and biological activity makes 4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholine a subject of intense interest.
The pharmaceutical industry has increasingly focused on developing small molecules that can modulate protein-protein interactions (PPIs), which are often involved in critical biological processes. The unique architecture of this compound positions it as a potential inhibitor or modulator of such interactions. Preliminary computational studies suggest that the cyclopenta[c]pyrazole moiety can engage with specific pockets on target proteins, while the pyrrolidine and morpholine groups provide additional binding points. This dual interaction mechanism could enhance the compound's efficacy and reduce off-target effects.
Furthermore, the synthesis of this compound presents an opportunity for methodological innovation in organic chemistry. The incorporation of multiple heterocyclic systems into a single molecule requires precise control over reaction conditions to ensure high yield and purity. Advances in synthetic techniques have enabled chemists to construct complex scaffolds with increasing efficiency. The development of novel synthetic routes for compounds like 4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholine could pave the way for similar molecules with tailored pharmacological properties.
In conclusion, the compound 4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholine (CAS No. 2640895-31-2) represents a significant contribution to the field of medicinal chemistry. Its unique structural features and potential therapeutic applications make it a valuable asset in ongoing drug discovery efforts. As research continues to uncover new biological targets and mechanisms, compounds like this one will play an increasingly important role in developing next-generation pharmaceuticals.
2640895-31-2 (4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholine) 関連製品
- 1806828-18-1(3-Bromo-5-cyano-4-(difluoromethyl)pyridine-2-sulfonamide)
- 1699434-88-2(1-(Piperazin-1-yl)cyclopropane-1-carboxamide)
- 92527-67-8(5-(benzyloxy)methyl-5-methyloxolan-2-one)
- 56560-68-0(Chloro(fluoro)methanesulfonamide)
- 1396808-56-2(1-(4-ethoxyphenyl)-3-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}urea)
- 1895212-97-1(1-(3-methoxy-2-methylphenyl)cyclopentylmethanamine)
- 1235679-22-7(3-chloro-N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)benzamide)
- 90950-37-1(8-(2-hydroxyethyl)-8-azabicyclo3.2.1octan-3-ol)
- 565201-68-5(3-Amino-N,N-diethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide)
- 2228223-80-9(tert-butyl N-3-(3-aminopropanoyl)-4-fluorophenylcarbamate)




